molecular formula C23H18F2N4O2 B6538505 1-(2,5-difluorophenyl)-3-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]urea CAS No. 1060316-92-8

1-(2,5-difluorophenyl)-3-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]urea

Cat. No.: B6538505
CAS No.: 1060316-92-8
M. Wt: 420.4 g/mol
InChI Key: KJHDDDLAWZFQRK-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2,5-difluorophenyl group and a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety. The fluorine atoms enhance metabolic stability and influence electronic interactions, while the quinazolinone core may contribute to hydrogen-bonding interactions with biological targets. Although direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest its relevance in kinase inhibition or receptor modulation .

Properties

IUPAC Name

1-(2,5-difluorophenyl)-3-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N4O2/c1-13-11-16(29-14(2)26-20-6-4-3-5-17(20)22(29)30)8-10-19(13)27-23(31)28-21-12-15(24)7-9-18(21)25/h3-12H,1-2H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHDDDLAWZFQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Difluorophenyl)-3-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]urea is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on various studies and findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H18F2N4OC_{19}H_{18}F_{2}N_{4}O and has a molecular weight of approximately 364.37 g/mol. The presence of fluorine atoms and the urea functional group are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of urea derivatives and the incorporation of fluorinated phenyl groups. The synthetic route often utilizes intermediates derived from quinazoline derivatives, which are known for their pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that diaryl urea derivatives demonstrated notable inhibitory activity against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 2.39 μM to 3.90 μM, suggesting potent anticancer activity comparable to established drugs like sorafenib .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific signaling pathways associated with cancer cell proliferation. For example, it is hypothesized that the urea moiety can form hydrogen bonds with target proteins involved in cell signaling, thereby disrupting their function and leading to reduced cell viability .

Antioxidant Activity

In addition to anticancer properties, related compounds have been evaluated for their antioxidant activities. Studies have shown that derivatives of phenyl urea can inhibit free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Case Studies

  • Antiproliferative Activity : In vitro studies have demonstrated that similar urea derivatives significantly inhibit the growth of various cancer cell lines. For instance, one study reported an IC50 value as low as 2.12 μM for a related compound against A549 cells .
  • Molecular Docking Studies : Computational studies suggest that the binding affinity of these compounds to target proteins is influenced by their structural components. The presence of hydrogen bond donors and acceptors in the urea structure enhances their interaction with biological targets .

Data Summary

Study Cell Line IC50 (μM) Activity
Study 1A5492.39Antiproliferative
Study 1HCT-1163.90Antiproliferative
Study 2PC-3Not specifiedAntiproliferative
Study 3VariousModerateAntioxidant

Comparison with Similar Compounds

Key Structural and Functional Insights

Fluorine Substitution Patterns: The target compound’s 2,5-difluorophenyl group contrasts with the 3-chloro-4-fluorophenyl group in and the 2,4-difluorophenyl group in .

Heterocyclic Moieties: The dihydroquinazolinone core in the target compound may offer improved hydrogen-bonding capacity compared to the thiazole-piperazine () or morpholino-triazine () systems. Quinazolinones are known for kinase inhibitory activity, suggesting a possible therapeutic niche .

Synthetic Challenges: The low yield (27%) of the morpholino-triazine derivative () highlights synthetic complexities in multi-step urea syntheses. The target compound’s quinazolinone synthesis may face similar challenges, such as steric hindrance during cyclization.

Physicochemical Properties: The methyl groups on the quinazolinone and phenyl rings in the target compound may enhance lipophilicity compared to the more polar morpholino-triazine derivative. This could influence bioavailability and membrane permeability .

Research Implications and Limitations

  • Pharmacological Potential: While neither evidence source provides bioactivity data for the target compound, the structural features of its analogs suggest possible applications in oncology (kinase inhibition) or antimicrobial therapy.
  • Data Gaps : Direct experimental data (e.g., IC50 values, solubility) for the target compound are absent in the provided evidence. Further studies are required to validate its pharmacokinetic and pharmacodynamic profiles.

Q & A

Basic Research: Synthesis Optimization

Q: What are the critical considerations for optimizing the multi-step synthesis of this urea-quinazolinone hybrid compound? A:

  • Stepwise Protocol : Begin with chlorination of 2-methylaniline to form intermediates, followed by coupling with isocyanate derivatives. Ensure anhydrous conditions during urea bond formation to avoid hydrolysis .
  • Side Reactions : Monitor for unwanted cyclization of the quinazolinone ring using TLC or HPLC. Adjust reaction stoichiometry to suppress dimerization (common in urea synthesis) .
  • Catalysts : Use palladium-based catalysts for Suzuki-Miyaura cross-coupling if aromatic halogen substituents are present. Yields >70% are achievable with optimized ligand systems .

Basic Research: Structural Characterization

Q: Which analytical techniques are essential to confirm the structure and purity of this compound? A:

  • NMR : ¹H/¹³C NMR to verify substituent positions on the difluorophenyl and quinazolinone rings. Key signals: ~δ 10.5 ppm (urea NH), δ 160–165 ppm (quinazolinone carbonyl) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~450–470 Da).
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced Research: Enzyme Inhibition Mechanisms

Q: How can researchers design experiments to elucidate the compound’s mechanism of action against kinase targets? A:

  • Kinase Assays : Use recombinant kinases (e.g., EGFR or VEGFR) with ATP-competitive assays. Compare IC₅₀ values with known inhibitors (e.g., Erlotinib) .
  • Molecular Docking : Perform docking studies (AutoDock Vina) to predict binding to the kinase ATP pocket. Prioritize residues like Asp831 (EGFR) for mutagenesis validation .
  • Cellular Validation : Test in cancer cell lines (e.g., A549) with Western blotting for phosphorylation status of downstream targets (e.g., ERK) .

Advanced Research: Data Contradiction Analysis

Q: How should discrepancies in reported biological activity (e.g., varying IC₅₀ values) be addressed? A:

  • Source Validation : Cross-check assay conditions (e.g., ATP concentration, pH) across studies. Variations >10% may arise from differing buffer systems .
  • Structural Confirmation : Re-analyze batches with conflicting data via X-ray crystallography to rule out polymorphic forms .
  • Meta-Analysis : Use tools like Forest plots to statistically aggregate data from multiple studies, highlighting outliers for further investigation .

Advanced Research: Computational Modeling

Q: What computational strategies predict the compound’s pharmacokinetic (PK) properties and target interactions? A:

  • ADMET Prediction : Use SwissADME to estimate solubility (LogS), permeability (Caco-2), and CYP450 inhibition. Expect moderate bioavailability due to high molecular weight (>450 Da) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the compound-kinase complex. Analyze hydrogen bonds with quinazolinone carbonyl and fluorophenyl groups .
  • QSAR Models : Train models on analogues (e.g., triazole-urea hybrids) to predict activity against untested kinases .

Basic Research: Solubility and Formulation

Q: What strategies improve aqueous solubility for in vivo studies? A:

  • Co-Solvents : Use PEG-400 or cyclodextrin-based formulations (e.g., Captisol®) to enhance solubility >1 mg/mL .
  • Salt Formation : Explore hydrochloride or mesylate salts via pH titration. Monitor stability under physiological conditions (pH 7.4, 37°C) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release. Validate via dynamic light scattering (DLS) .

Advanced Research: Structure-Activity Relationship (SAR)

Q: How can researchers systematically explore SAR to improve potency? A:

  • Analog Library : Synthesize derivatives with substituent variations (e.g., replacing 2,5-difluorophenyl with 3,4-dichlorophenyl) .
  • Biophysical Assays : Use SPR to measure binding kinetics (kₒₙ/kₒff) for each analogue. Prioritize compounds with kₒff < 0.01 s⁻¹ .
  • Crystallography : Solve co-crystal structures with target kinases to guide rational design (e.g., optimizing quinazolinone interactions) .

Advanced Research: In Vivo Model Selection

Q: What criteria should guide the choice of in vivo models for pharmacokinetic and efficacy studies? A:

  • Species : Use murine models (e.g., BALB/c) for preliminary PK (t₁/₂, Cmax) due to metabolic similarity. Validate in higher species (e.g., canine) for FDA compliance .
  • Disease Models : Select xenograft models (e.g., HCT-116 colon cancer) for antitumor efficacy. Monitor tumor volume reduction >50% at 50 mg/kg dosing .
  • Biomarkers : Quantify plasma levels via LC-MS/MS and correlate with target engagement (e.g., phospho-kinase suppression) .

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